

Spectroscopic Profile of cis-3-Hexenyl Isovalerate: A Technical Guide

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Compound of Interest

Compound Name: *cis-3-Hexenyl isovalerate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **cis-3-Hexenyl isovalerate** (CAS No. 35154-45-1), a significant compound in flavor and fragrance research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Chemical Structure and Properties

- IUPAC Name: (Z)-Hex-3-en-1-yl 3-methylbutanoate
- Molecular Formula: $C_{11}H_{20}O_2$ [\[1\]](#)
- Molecular Weight: 184.28 g/mol [\[1\]](#)
- Structure:

Spectroscopic Data

The following tables summarize the available spectroscopic data for **cis-3-Hexenyl isovalerate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted and was obtained from the Natural Products Magnetic Resonance Database (NP-MRD). Experimental data was not readily available in the searched literature.

Table 1: Predicted ^1H NMR Spectral Data (100 MHz, H_2O)

Chemical Shift (ppm)	Multiplicity	Assignment
5.42	Multiplet	-CH=CH-
5.31	Multiplet	-CH=CH-
4.02	Triplet	-O-CH ₂ -CH ₂ -
2.31	Multiplet	-CH ₂ -CH ₂ -CH=
2.15	Triplet	-C(=O)-CH ₂ -CH(CH ₃) ₂
1.98	Multiplet	-CH=CH-CH ₂ -CH ₃
1.89	Multiplet	-CH ₂ -CH(CH ₃) ₂
0.88	Triplet	-CH ₂ -CH ₃
0.84	Doublet	-CH(CH ₃) ₂

Table 2: Predicted ^{13}C NMR Spectral Data (25 MHz, H_2O)[[2](#)]

Chemical Shift (ppm)	Assignment
174.0	C=O
133.0	-CH=CH-
125.9	-CH=CH-
64.5	-O-CH ₂ -
44.1	-C(=O)-CH ₂ -
28.0	-CH ₂ -CH=
26.5	-CH(CH ₃) ₂
22.8	-CH(CH ₃) ₂
20.8	-CH=CH-CH ₂ -
14.2	-CH ₃

Infrared (IR) Spectroscopy

While a detailed experimental spectrum with a full peak list is not readily available, the characteristic IR absorption bands for the functional groups in **cis-3-Hexenyl isovalerate** are well-established.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3010	=C-H	C-H Stretch
2960-2850	C-H	C-H Stretch (Alkyl)
~1735	C=O	Ester C=O Stretch
~1655	C=C	C=C Stretch (cis)
1240-1160	C-O	Ester C-O Stretch

Mass Spectrometry (MS)

The mass spectrum of **cis-3-Hexenyl isovalerate** provides key information about its molecular weight and fragmentation pattern. The data presented here is from the NIST WebBook, obtained via electron ionization (EI).

Table 4: Key Mass Spectrometry Data (Electron Ionization)[1]

m/z	Relative Intensity (%)	Putative Fragment
41	100	C ₃ H ₅ ⁺
55	95	C ₄ H ₇ ⁺
67	85	C ₅ H ₇ ⁺
85	60	C ₅ H ₉ O ⁺ (isovaleryl cation)
102	15	[M - C ₆ H ₁₀] ⁺
184	5	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A sample of **cis-3-Hexenyl isovalerate** (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- **Filtration:** The solution is filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:**
 - For ^1H NMR, a standard single-pulse experiment is typically used.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (Neat Liquid):** As **cis-3-Hexenyl isovalerate** is a liquid at room temperature, the spectrum is typically recorded "neat" (without a solvent). One to two drops of the neat liquid are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- **Sample Cell Assembly:** A second salt plate is carefully placed on top of the first, creating a thin liquid film between the plates.
- **Data Acquisition:** The assembled salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty instrument is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

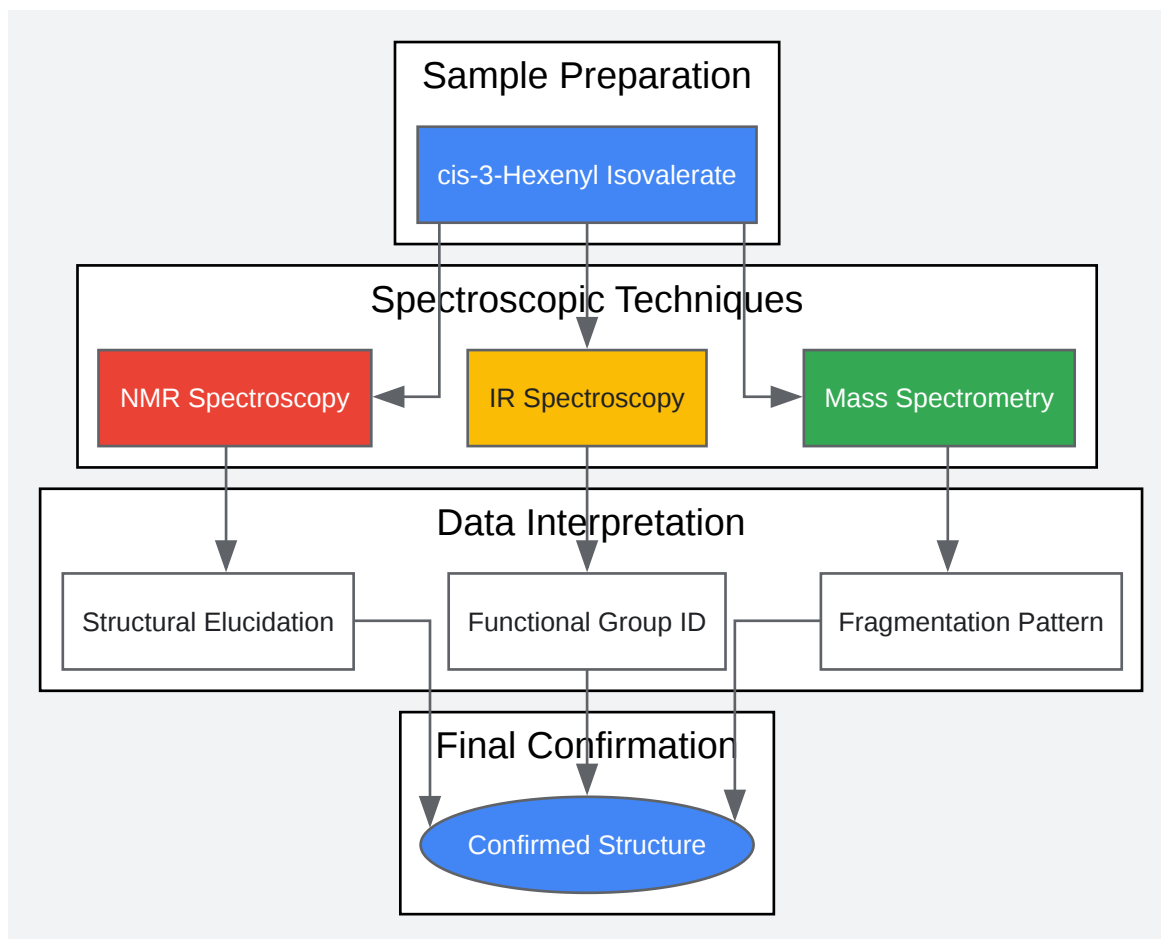
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- **Sample Preparation:** A dilute solution of **cis-3-Hexenyl isovalerate** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- **Injection:** A small volume (typically 1 μL) of the sample solution is injected into the gas chromatograph.
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.
- **Ionization:** As **cis-3-Hexenyl isovalerate** elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (electron ionization - EI), causing it to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like **cis-3-Hexenyl isovalerate** can be visualized as follows:



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Caption: General workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

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References

- 1. cis-3-Hexenyl isovalerate [webbook.nist.gov]
- 2. NP-MRD: Showing NP-Card for cis-3-hexenyl isovalerate (NP0266028) [np-mrd.org]

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